molecular formula C20H13NO B3352620 1-Pyrenecarboxamide, N-2-propynyl- CAS No. 500783-43-7

1-Pyrenecarboxamide, N-2-propynyl-

Cat. No.: B3352620
CAS No.: 500783-43-7
M. Wt: 283.3 g/mol
InChI Key: FQFQWGLPFMBZRQ-UHFFFAOYSA-N
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Description

1-Pyrenecarboxamide, N-2-propynyl- is a pyrene-based fluorescent derivative functionalized with a propynyl group at the amide nitrogen. This compound is primarily utilized in molecular beacon (MB) probes for nucleic acid detection due to its excimer-forming capability. Pyrene derivatives are favored in such applications because their fluorescence properties—such as excimer emission, Stokes shift, and excimer-to-monomer (E/M) ratio—can be finely tuned by modifying substituents. In particular, the rigid structure of 1-pyrenecarboxamide enhances π-π stacking interactions between adjacent pyrene moieties, leading to strong excimer fluorescence upon DNA hybridization .

Properties

IUPAC Name

N-prop-2-ynylpyrene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO/c1-2-12-21-20(22)17-11-9-15-7-6-13-4-3-5-14-8-10-16(17)19(15)18(13)14/h1,3-11H,12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFQWGLPFMBZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469036
Record name 1-Pyrenecarboxamide, N-2-propynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500783-43-7
Record name 1-Pyrenecarboxamide, N-2-propynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Pyrenecarboxamide, N-2-propynyl- typically involves the reaction of pyrene-1-carboxylic acid with propargylamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-Pyrenecarboxamide, N-2-propynyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Pyrenecarboxamide, N-2-propynyl- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its interactions with biological molecules and potential use in bioimaging.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: The compound is used in the development of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 1-Pyrenecarboxamide, N-2-propynyl- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Core Aromatic Systems

  • 1-Pyrenecarboxamide, N-2-propynyl- : Features a pyrene core (a polycyclic aromatic hydrocarbon) with a carboxamide group and a propynyl substituent. The rigidity of the carboxamide linkage stabilizes intermolecular interactions .
  • 1-Pyreneacetamide : Differs in the linker between pyrene and the amide group, using an acetyl spacer instead of a direct carboxamide bond. This increases flexibility, reducing excimer stability .
  • N-2-Propynyl Benzenepropanamide (CAS 174271-39-7): A non-pyrene aromatic compound with a benzene core and a propynyl-substituted amide. Lacks the extended π-system required for excimer fluorescence .
  • 1H-Indole-2-carboxamide, N-2-propynyl (CAS 883149-36-8) : Substitutes pyrene with an indole heterocycle. The indole’s electron-rich structure alters photophysical properties, making it unsuitable for excimer-based applications .

Substituent Effects

  • The propynyl group in 1-pyrenecarboxamide enhances solubility and facilitates conjugation to oligonucleotides, critical for MB design. In contrast, bulkier substituents (e.g., tert-butyl in N-(2-(tert-butyl)phenyl)-N-(1-(pyridin-2-yl)propan-2-yl)propionamide) hinder stacking interactions .

Fluorescence Properties

Compound Fluorescence Maxima (nm) Stokes Shift (nm) E/M Ratio Excimer Lifetime (ns)
1-Pyrenecarboxamide 475–510 40 24:1 45–60
1-Pyreneacetamide 460–490 25 8:1 20–30
DABCYL Derivatives N/A (Quencher) N/A N/A N/A

Key Findings :

  • 1-Pyrenecarboxamide exhibits the highest E/M ratio (24:1) due to its rigid structure, which promotes stable excimer formation. This is corroborated by molecular dynamics simulations showing minimal conformational variability .
  • 1-Pyreneacetamide’s acetyl spacer reduces rigidity, leading to a lower E/M ratio (8:1) and shorter excimer lifetime .
  • Non-pyrene analogs (e.g., indole- or benzene-based compounds) lack excimer fluorescence entirely, as their π-systems are insufficient for stacked dimer formation .

Application Performance in Molecular Beacons

  • 1-Pyrenecarboxamide, N-2-propynyl- : Demonstrates a 24-fold increase in excimer fluorescence upon hybridization with complementary DNA. Its broad emission range (475–510 nm) allows multiplex detection in complex biological samples .
  • 1-Pyreneacetamide : Shows moderate signal enhancement (≤10-fold) and narrower emission, limiting utility in high-sensitivity assays .
  • DABCYL-Pyrene Pairs : Used as quencher-fluorophore systems but require precise spatial alignment, making them less robust than excimer-based probes .

Biological Activity

1-Pyrenecarboxamide, N-2-propynyl- is an organic compound characterized by the molecular formula C20_{20}H13_{13}NO. As a derivative of pyrene, it features a carboxamide group attached to the pyrene ring system. This compound is gaining attention for its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis

The synthesis of 1-Pyrenecarboxamide, N-2-propynyl- typically involves the reaction of pyrene-1-carboxylic acid with propargylamine under controlled conditions to maximize yield and purity. The specific parameters for this reaction include temperature and pressure optimization to facilitate the formation of the desired product.

The biological activity of 1-Pyrenecarboxamide, N-2-propynyl- primarily stems from its ability to interact with proteins and enzymes, thereby affecting their activity. This interaction can lead to significant changes in cellular processes and signaling pathways, contributing to its potential therapeutic effects.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anticancer Properties : Preliminary research indicates that 1-Pyrenecarboxamide, N-2-propynyl- may exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to bind selectively to cancer-related proteins suggests it could serve as a lead compound for developing new cancer therapies.
  • Bioimaging Applications : The compound has been explored for its potential use in bioimaging due to its fluorescent properties. Its interaction with biological molecules allows for visualization in cellular environments, providing insights into cellular functions and disease mechanisms.

Comparative Analysis

To better understand the unique properties of 1-Pyrenecarboxamide, N-2-propynyl-, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
1-PyrenecarboxamidePyrene ring without propynylLimited biological activity
N-2-propynyl-1-naphthamideNaphthalene ringDifferent reactivity; potential applications in drug development

This comparison illustrates how the addition of the propynyl group enhances the compound's biological activity and opens avenues for further research.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 1-Pyrenecarboxamide, N-2-propynyl- effectively inhibited cell proliferation. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. This finding suggests that further investigation into its structure-activity relationship could yield more potent derivatives.

Case Study 2: Bioimaging

In another case study focused on bioimaging applications, researchers utilized 1-Pyrenecarboxamide, N-2-propynyl- in live-cell imaging experiments. The results indicated that the compound could successfully label specific organelles within cells, providing real-time insights into cellular dynamics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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